molecular formula C19H15F3O4 B2559157 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315232-98-5

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2559157
CAS No.: 315232-98-5
M. Wt: 364.32
InChI Key: FFOPBMBIKRZZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound with the molecular formula C19H15F3O4. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various alkylated or arylated products .

Scientific Research Applications

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-chromen-4-one
  • 7-methoxy-3-phenoxy-2-(trifluoromethyl)-chromen-4-one
  • 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-chromen-4-one

Uniqueness

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O4/c1-3-11-9-13-15(10-14(11)24-2)26-18(19(20,21)22)17(16(13)23)25-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOPBMBIKRZZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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